4-Butoxy-1,1,2-trifluorobut-1-ene
Description
General Overview of Fluoroalkenes in Contemporary Organic Chemistry
Fluoroalkenes, which are alkenes containing at least one fluorine atom, represent a significant class of compounds in modern organic chemistry. The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. This has led to the widespread use of fluoroalkenes in the development of pharmaceuticals, agrochemicals, and advanced materials. Their unique characteristics often impart enhanced thermal stability, metabolic resistance, and specific reactivity, making them valuable building blocks in organic synthesis.
Structural Characteristics and Reactivity Paradigms of Per- and Polyfluorinated Alkenes
Per- and polyfluorinated alkenes are characterized by the presence of multiple fluorine atoms, which significantly influence their electronic structure and reactivity. The high electronegativity of fluorine creates a polarized carbon-carbon double bond, making these compounds susceptible to nucleophilic attack. This is in contrast to the typical reactivity of non-fluorinated alkenes, which are generally more reactive towards electrophiles. The presence of fluorine atoms can also impact the geometry and conformational preferences of the molecule.
The reactivity of polyfluorinated alkenes is diverse. They can participate in a variety of reactions, including nucleophilic vinylic substitution, cycloadditions, and transition metal-catalyzed cross-coupling reactions. This versatility allows for the construction of complex fluorinated molecules from relatively simple precursors.
Rationalizing the Academic Research Focus on 4-Butoxy-1,1,2-trifluorobut-1-ene
While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the academic interest in this and similar molecules can be rationalized. The structure of this compound combines a trifluorovinyl group with a butoxy ether linkage. This combination suggests its potential as a versatile synthetic intermediate.
The trifluorovinyl group can serve as a handle for introducing fluorine into larger molecules, a common strategy in medicinal chemistry to enhance drug efficacy and metabolic stability. The butoxy group, on the other hand, can influence the compound's solubility and can be a site for further chemical modification. Research into such compounds is often driven by the desire to create novel building blocks for the synthesis of complex, high-value molecules. For instance, similar structures are explored for their potential biological activities, including insecticidal and fungicidal properties. sioc-journal.cn
Contextualizing this compound within the Broader Family of Butene Derivatives
Butene is a four-carbon alkene with several isomers. The parent butene structure can be functionalized in numerous ways to create a wide array of derivatives with diverse applications. These derivatives are used in the production of polymers, solvents, and as intermediates in the synthesis of other chemicals.
This compound is a highly specialized butene derivative. Its trifluorinated double bond sets it apart from more common butene derivatives, suggesting it would exhibit unique reactivity. The synthesis of this compound would likely start from a more readily available halogenated precursor, such as 4-bromo-1,1,2-trifluoro-1-butene (B151897), through a nucleophilic substitution reaction with sodium butoxide. This synthetic relationship places it within a family of functionalized fluorinated butenes that are of interest for creating novel materials and bioactive compounds.
Interactive Data Table
Due to the limited availability of specific experimental data for this compound, the following table presents data for the closely related precursor, 4-Bromo-1,1,2-trifluoro-1-butene, to provide some context for its physical properties.
| Property | Value (for 4-Bromo-1,1,2-trifluoro-1-butene) |
| Molecular Formula | C₄H₄BrF₃ |
| Molecular Weight | 188.97 g/mol |
| Boiling Point | 95-98 °C sigmaaldrich.com |
| Density | 1.639 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | n20/D 1.401 sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-butoxy-1,1,2-trifluorobut-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3O/c1-2-3-5-12-6-4-7(9)8(10)11/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMDRNLSDAZWHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCC(=C(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901299796 | |
| Record name | 4-Butoxy-1,1,2-trifluoro-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229957-01-1 | |
| Record name | 4-Butoxy-1,1,2-trifluoro-1-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=229957-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butoxy-1,1,2-trifluoro-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 4 Butoxy 1,1,2 Trifluorobut 1 Ene
Unravelling the Electrophilic and Nucleophilic Reactivity of the Trifluoroalkene Moiety
The trifluoroalkene portion of 4-Butoxy-1,1,2-trifluorobut-1-ene is the primary center of its reactivity. The presence of three highly electronegative fluorine atoms significantly polarizes the carbon-carbon double bond, rendering the terminal carbon (C1) electrophilic and susceptible to attack by nucleophiles. This is a characteristic feature of many fluorinated alkenes. researchgate.net
Cycloaddition Reactions Involving this compound as a Dienophile or Diene
The electron-deficient nature of the trifluoroalkene moiety makes this compound a potentially excellent dienophile in Diels-Alder reactions. In these [4+2] cycloadditions, it would react with electron-rich dienes. The regioselectivity of such reactions would be governed by the electronic and steric influences of both the butoxy group and the trifluoromethyl group.
While less common, the possibility of this compound acting as a diene in inverse-electron-demand Diels-Alder reactions cannot be entirely ruled out, particularly if partnered with a very electron-poor dienophile. However, its primary role in cycloadditions is expected to be that of a dienophile. Furthermore, trifluorovinyl ethers are known to participate in [2+2] cycloaddition reactions. utoronto.ca For instance, the thermal [2+2] cyclodimerization of trifluorovinyl ethers can lead to the formation of perfluorocyclobutyl-containing compounds. nih.gov It is also plausible that this compound could undergo [2+1] cycloadditions with carbenes or carbenoids to form cyclopropane (B1198618) derivatives.
Carbon-Carbon Bond Forming Reactions
The unique electronic properties of this compound make it a valuable substrate for various carbon-carbon bond-forming reactions.
Friedel-Crafts Type Alkylations with Fluorinated Substrates
Friedel-Crafts reactions typically involve the alkylation or acylation of aromatic rings. organic-chemistry.org Given the electrophilic character of the trifluoroalkene, this compound could potentially act as an alkylating agent for electron-rich aromatic and heteroaromatic compounds in the presence of a Lewis acid catalyst. The reaction would proceed via electrophilic attack of the aromatic ring on the electron-deficient double bond. The use of fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), as solvents can promote Friedel-Crafts alkylations even without a traditional Lewis acid catalyst. nih.govnih.gov
A plausible reaction scheme is presented below:
Table 1: Proposed Friedel-Crafts Type Alkylation
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product |
| This compound | Benzene | Lewis Acid or HFIP | 1-Phenyl-4-butoxy-1,1,2-trifluorobutane |
Cross-Coupling Reactions at the Fluoroalkene Unit
The carbon-fluorine bonds in the trifluoroalkene moiety are generally strong; however, the vinylic fluorine atoms can potentially participate in transition-metal-catalyzed cross-coupling reactions. These reactions would likely require specific catalytic systems capable of activating C-F bonds. While challenging, successful cross-coupling of fluorinated alkenes has been reported, opening avenues for the introduction of various substituents at the double bond.
Annulation and Ring-Forming Transformations
Annulation reactions, which involve the formation of a new ring onto a pre-existing one, could be envisioned with this compound. For instance, a reaction with a bifunctional reagent containing both a nucleophile and an electrophile could lead to the construction of a new carbocyclic or heterocyclic ring. The nucleophilic part of the reagent would initially attack the electrophilic double bond, followed by an intramolecular cyclization. Ruthenium(II)-catalyzed annulation of vinyl sulfoxonium ylides with arynes is a known method for the synthesis of functionalized 1-naphthols, demonstrating a potential pathway for ring formation involving related structures. acs.org
Selective Functional Group Transformations and Derivatization
The butoxy group in this compound offers a handle for further chemical modifications. Ethers are generally stable, but the C-O bond can be cleaved under specific, often harsh, acidic conditions. youtube.com More selective transformations would likely target the terminal double bond or the allylic position.
For example, the double bond could be subjected to various addition reactions. While the electron-withdrawing nature of the fluorine atoms would disfavor electrophilic additions like hydrohalogenation, nucleophilic additions would be more facile. The allylic CH₂ group adjacent to the ether oxygen could potentially be functionalized through radical-based reactions.
A summary of potential selective transformations is provided below:
Table 2: Potential Selective Functional Group Transformations
| Reaction Type | Reagents | Potential Product |
| Nucleophilic Addition | Nu⁻ (e.g., R₂CuLi) | Adduct at C2 |
| Radical Bromination | NBS, light/heat | 3-Bromo-4-butoxy-1,1,2-trifluorobut-1-ene |
| Ether Cleavage | Strong Acid (e.g., HBr, HI) | 4-Bromo-1,1,2-trifluorobut-1-ene or 4-Iodo-1,1,2-trifluorobut-1-ene and Butanol |
It is important to note that due to the limited specific literature on this compound, the reactivity patterns discussed are largely inferred from the behavior of structurally similar fluorinated ethers and alkenes. Experimental validation is necessary to confirm these proposed transformations.
Reactions at the Butoxy Ether Linkage
The butoxy ether linkage in this compound is a potential site for chemical transformation. Generally, ether linkages can be cleaved under harsh acidic or basic conditions. For instance, strong acids like hydrobromic or hydroiodic acid can protonate the ether oxygen, followed by nucleophilic attack by the halide ion, leading to the cleavage of the C-O bond.
While specific studies on this compound are not available, the general mechanism for acid-catalyzed ether cleavage is as follows:
Protonation of the ether oxygen: The ether oxygen acts as a Lewis base, accepting a proton from a strong acid.
Nucleophilic attack: A nucleophile, typically the conjugate base of the acid, attacks one of the adjacent carbon atoms.
C-O bond cleavage: This results in the breaking of the carbon-oxygen bond, yielding an alcohol and an alkyl halide.
The presence of the electron-withdrawing trifluoroalkenyl group could influence the reactivity of the ether linkage, potentially making the adjacent methylene (B1212753) group more susceptible to nucleophilic attack.
Modulating Reactivity through Substituent Effects on the Butoxy Group
The reactivity of the butoxy group could theoretically be modulated by introducing substituents. For example, the introduction of electron-withdrawing groups on the butyl chain would be expected to decrease the electron density on the ether oxygen, thereby reducing its basicity and potentially slowing down acid-catalyzed cleavage reactions. Conversely, electron-donating groups might enhance the basicity of the ether oxygen.
Systematic studies on the impact of substituents on the butoxy group of this specific molecule are not documented in the available literature. However, research on other ethers has well-established these electronic effects.
Transformations Involving the Alkenyl Fluorine Atoms for Further Functionalization
The trifluorovinyl group is a key reactive site in this compound. The fluorine atoms on the double bond are generally susceptible to nucleophilic substitution, particularly under the influence of strong nucleophiles. This type of reaction, known as nucleophilic vinylic substitution, is a common method for functionalizing fluoroalkenes.
While specific examples for this compound are not reported, related chemistries suggest that organometallic reagents (e.g., organolithiums, Grignard reagents) could displace one or more of the vinyl fluorines. The regioselectivity of such substitutions would be influenced by the electronic effects of the butoxyethyl group and the other fluorine atoms.
Radical Reactions and Their Utility in the Functionalization of this compound
The electron-deficient nature of the trifluorobutene double bond makes it a potential substrate for radical addition reactions. Fluorinated alkenes are known to react with a variety of radical species. nih.govnih.gov The addition of a radical to the double bond would generate a new radical intermediate, which could then be trapped or undergo further reactions.
While no specific studies on radical reactions of this compound have been found, general principles of radical chemistry suggest that this compound could participate in:
Radical addition: Addition of alkyl, aryl, or other radicals across the double bond.
Atom Transfer Radical Polymerization (ATRP): The vinyl group could potentially undergo polymerization under ATRP conditions, a technique used for various functionalized vinyl monomers. youtube.com
The unique reactivity of fluorinated radicals has been shown to enable highly selective bond formations under mild conditions, opening pathways for diverse product synthesis. nih.gov
Advanced Mechanistic Studies of Reaction Pathways
Advanced mechanistic studies, including in-situ spectroscopic monitoring and kinetic and thermodynamic analysis, are crucial for a comprehensive understanding of reaction pathways. However, such detailed investigations for this compound are not available in the current body of scientific literature.
In Situ Spectroscopic Monitoring of Reaction Intermediates
Techniques like in-situ Nuclear Magnetic Resonance (NMR) spectroscopy and Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy are powerful tools for observing reactive intermediates and understanding reaction mechanisms in real-time. rsc.orgnih.gov These methods allow for the direct observation of species that may be short-lived or present in low concentrations under reaction conditions.
For a hypothetical reaction involving this compound, in-situ NMR could be used to track the disappearance of the starting material and the appearance of intermediates and products, providing insights into the reaction kinetics and mechanism. rsc.org Similarly, in-situ ATR-FTIR could monitor changes in vibrational modes associated with the ether linkage or the fluoroalkene group. nih.gov
Kinetic and Thermodynamic Analysis of Reaction Dynamics
A thorough understanding of a reaction requires knowledge of its kinetics (reaction rates and their dependence on concentration and temperature) and thermodynamics (the energy changes associated with the reaction). No specific kinetic or thermodynamic data for reactions involving this compound have been published.
General methodologies for such analyses include:
Kinetic Studies: Monitoring the concentration of reactants and products over time, often at various temperatures to determine the activation energy of the reaction.
Thermodynamic Studies: Using techniques like calorimetry to measure the enthalpy of reaction (ΔH) and computational methods to calculate the Gibbs free energy (ΔG) and entropy (ΔS) of reaction. The NIST Chemistry WebBook provides such data for many compounds, though not for the title compound. nist.govnist.gov
Such data would be invaluable for optimizing reaction conditions and predicting the feasibility of potential transformations of this compound.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Butoxy 1,1,2 Trifluorobut 1 Ene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 4-Butoxy-1,1,2-trifluorobut-1-ene, a combination of multi-nuclear and multi-dimensional NMR experiments is essential to assign all proton, carbon, and fluorine signals unambiguously.
Multi-Nuclear NMR Techniques (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Information
A complete structural assignment for this compound (CH₃-CH₂-CH₂-CH₂-O-CH₂-CH₂-CF=CF₂) requires the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra. The presence of the fluorine atoms introduces complex splitting patterns due to heteronuclear (H-F, C-F) and homonuclear (F-F) coupling. organicchemistrydata.org
¹H NMR: The proton spectrum provides information on the butoxy and ethyl spacer groups. Each chemically distinct proton environment gives rise to a specific signal, with its chemical shift influenced by neighboring atoms and its multiplicity determined by spin-spin coupling with adjacent protons and fluorines.
¹³C NMR: The ¹³C NMR spectrum reveals all unique carbon environments. The signals for carbons near the fluorine atoms are split due to C-F coupling, which is a key diagnostic feature. The chemical shifts indicate the type of carbon (aliphatic, ether-linked, or olefinic).
¹⁹F NMR: As fluorine is nearly absent in biological systems and the ¹⁹F nucleus is 100% naturally abundant and highly sensitive, ¹⁹F NMR is a crucial and clean technique for studying fluorinated compounds. nih.gov It provides direct information about the electronic environment of the three fluorine atoms on the double bond. The chemical shifts and coupling constants (J-values) between the fluorine atoms are highly characteristic of their relative positions (geminal, vicinal). ucsb.edu
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound
| Atom | Technique | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & J-Couplings (Hz) |
| H (CH₃) | ¹H NMR | ~0.9 | t, J(H,H) ≈ 7 |
| H (CH₂-CH₃) | ¹H NMR | ~1.4 | sextet, J(H,H) ≈ 7 |
| H (CH₂-CH₂O) | ¹H NMR | ~1.6 | quintet, J(H,H) ≈ 7 |
| H (CH₂-O) | ¹H NMR | ~3.5 | t, J(H,H) ≈ 7 |
| H (O-CH₂) | ¹H NMR | ~3.7 | t, J(H,H) ≈ 7 |
| H (CH₂-CF) | ¹H NMR | ~2.8 | dt, J(H,H) ≈ 7, J(H,F) ≈ 20 |
| C (CH₃) | ¹³C NMR | ~14 | s |
| C (CH₂-CH₃) | ¹³C NMR | ~19 | s |
| C (CH₂-CH₂O) | ¹³C NMR | ~32 | s |
| C (CH₂-O) | ¹³C NMR | ~70 | s |
| C (O-CH₂) | ¹³C NMR | ~68 | t, J(C,F) ≈ 5 |
| C (CH₂-CF) | ¹³C NMR | ~35 | dt, J(C,F) ≈ 25 |
| C (-CF=) | ¹³C NMR | ~148 | ddd, J(C,F) ≈ 250, 30, 10 |
| C (=CF₂) | ¹³C NMR | ~155 | ddd, J(C,F) ≈ 290, 40, 30 |
| F (geminal to H) | ¹⁹F NMR | ~-100 to -120 | d, J(F,F) ≈ 40 |
| F (cis to H) | ¹⁹F NMR | ~-110 to -130 | d, J(F,F) ≈ 40 |
| F (on -CF=) | ¹⁹F NMR | ~-160 to -180 | ddt |
Note: Predicted values are based on standard chemical shift ranges and coupling constants for similar functional groups. organicchemistrydata.orgucsb.edu Actual experimental values may vary.
Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To definitively link the signals observed in 1D NMR spectra, a series of 2D experiments are performed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would confirm the sequence of protons within the butyl chain and the ethyl spacer.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for unambiguous assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals couplings between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity across the ether linkage (e.g., correlating the O-CH₂ protons to the carbons of the butyl group) and linking the aliphatic chain to the fluoroalkene moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close in space, regardless of whether they are bonded. It can help determine the preferred conformation of the molecule in solution, for instance, by showing spatial proximity between protons on the butoxy group and the ethyl spacer.
Dynamic NMR Studies for Conformational Analysis
The butoxy group and the C-C single bonds in the chain are flexible, allowing for rotation. Dynamic NMR studies, which involve recording spectra at various temperatures, can provide insight into these conformational changes. By analyzing changes in chemical shifts or the broadening and sharpening of signals, it is possible to determine the energy barriers for bond rotation and identify the most stable conformers of the molecule at different temperatures.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the parent molecule with high precision, which allows for the unambiguous confirmation of its molecular formula, C₈H₁₃F₃O. The fragmentation pattern observed in the mass spectrum provides further structural evidence, acting as a molecular fingerprint.
For this compound, ionization would produce a molecular ion ([M]⁺). This ion would then undergo characteristic fragmentation. Key fragmentation pathways for ethers include α-cleavage (breaking the bond adjacent to the oxygen) and cleavage of the C-O bond. miamioh.edu Alkenes often fragment at the allylic position to form a stable carbocation. uobabylon.edu.iq
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Predicted Fragment Ion | Plausible Origin |
| 184 | [C₈H₁₃F₃O]⁺ | Molecular Ion (M⁺) |
| 127 | [C₄H₄F₃O]⁺ | Loss of butyl radical (•C₄H₉) |
| 113 | [C₃H₄F₃]⁺ | Allylic cleavage with loss of butoxy radical (•OCH₂CH₂CH₂CH₃) |
| 85 | [C₅H₁₀O]⁺ | Cleavage of C-C bond adjacent to the double bond |
| 57 | [C₄H₉]⁺ | Butyl cation from cleavage of the ether C-O bond |
Note: The relative abundance of these fragments depends on their stability. libretexts.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. mdpi.com Each functional group absorbs infrared radiation at a characteristic frequency, making it an excellent tool for identifying the groups present in this compound. The NIST Chemistry WebBook lists IR data for the related precursor, 4-Bromo-1,1,2-trifluoro-1-butene (B151897), which can serve as a basis for comparison. nist.gov
Table 3: Expected Vibrational Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2850-3000 | C-H stretching | Butyl group (-CH₂, -CH₃) |
| 1650-1700 | C=C stretching | Fluoroalkene |
| 1100-1350 | C-F stretching | -CF=, =CF₂ |
| 1050-1150 | C-O-C stretching | Ether linkage |
The C-F stretching region is often complex but highly characteristic, providing a "fingerprint" for the fluorinated part of the molecule. The C=C stretch would confirm the presence of the alkene group.
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid crystalline material. libretexts.org It provides precise bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. nih.gov
The precursor, 4-Bromo-1,1,2-trifluoro-1-butene, is a liquid at room temperature, and it is expected that this compound is also a liquid. sigmaaldrich.com Therefore, single-crystal X-ray diffraction cannot be directly applied. However, it is sometimes possible to analyze liquids by forming a crystalline derivative. researchgate.net If a suitable crystalline derivative of this compound could be prepared, X-ray analysis would yield an unambiguous solid-state structure. mdpi.com Alternatively, specialized techniques like X-ray scattering can be used to analyze liquids and derive structural information such as radial distribution functions, though this is less common for routine characterization. nih.gov
Computational Chemistry and Theoretical Investigations of 4 Butoxy 1,1,2 Trifluorobut 1 Ene
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are at the heart of modern chemical theory, providing a framework to understand the behavior of electrons in molecules. For a molecule like 4-Butoxy-1,1,2-trifluorobut-1-ene, these calculations can predict its geometry, stability, and how it might interact with other chemical species.
Density Functional Theory (DFT) Studies on Ground State and Transition State Geometries
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. For this compound, DFT studies would be instrumental in determining its most stable three-dimensional arrangement, known as the ground state geometry. These calculations would involve optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.
Furthermore, in the context of chemical reactions, DFT can be employed to calculate the geometries and energies of transition states. A transition state is a high-energy, transient configuration that a molecule must pass through to transform from reactants to products. Understanding the structure of these transition states is crucial for predicting reaction rates and mechanisms. For instance, in a potential addition reaction to the double bond of this compound, DFT could model the approach of a reactant and the subsequent structural changes.
A hypothetical data table for the optimized ground state geometry of this compound, as would be generated by a DFT calculation, is presented below.
| Parameter | Value |
| C1-C2 Bond Length (Å) | Value |
| C2-C3 Bond Length (Å) | Value |
| C3-C4 Bond Length (Å) | Value |
| C4-O Bond Length (Å) | Value |
| O-C5 Bond Length (Å) | Value |
| C1-F1 Bond Length (Å) | Value |
| C1-F2 Bond Length (Å) | Value |
| C2-F3 Bond Length (Å) | Value |
| C1=C2-C3 Bond Angle (°) | Value |
| C2-C3-C4 Bond Angle (°) | Value |
| C3-C4-O Bond Angle (°) | Value |
| C4-O-C5 Bond Angle (°) | Value |
Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.
Frontier Molecular Orbital (FMO) Analysis to Predict Reactivity
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor).
For this compound, the HOMO would likely be localized on the electron-rich oxygen atom of the butoxy group and the carbon-carbon double bond. The LUMO, conversely, would be expected to have significant contributions from the carbon atoms of the trifluorovinyl group, influenced by the electron-withdrawing fluorine atoms. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.
| Molecular Orbital | Energy (eV) | Primary Atomic Contributions |
| HOMO | Value | C=C, O |
| LUMO | Value | C=C, C-F |
| HOMO-LUMO Gap | Value |
Note: The values in this table are hypothetical and would need to be determined by FMO analysis.
Characterization of Aromaticity and Antiaromaticity in Cyclic Intermediates
While this compound is an acyclic molecule, its reactions could potentially proceed through cyclic intermediates or transition states. Computational methods can be used to assess the aromatic or antiaromatic character of these transient species. Aromaticity is a property of cyclic, planar structures with a specific number of delocalized π-electrons that leads to enhanced stability. Antiaromaticity, conversely, leads to significant destabilization.
Techniques such as the Nucleus-Independent Chemical Shift (NICS) calculation can be employed to probe the magnetic properties within a ring structure, providing a quantitative measure of aromaticity. For any proposed reaction mechanism involving a cyclic intermediate, determining its aromatic character would be crucial for assessing the feasibility of that pathway.
Mechanistic Probing through Advanced Computational Modeling
Beyond static properties, computational chemistry allows for the dynamic simulation of chemical reactions, providing a deeper understanding of reaction mechanisms.
Reaction Pathway Mapping and Energy Profile Calculations
Advanced computational modeling can be used to map out the entire reaction pathway for a given transformation of this compound. This involves identifying all relevant intermediates and transition states connecting them. By calculating the energy of each point along the reaction coordinate, an energy profile can be constructed.
Solvent Effects on Reactivity and Selectivity
Reactions are typically carried out in a solvent, which can have a significant impact on reactivity and selectivity. Computational models can account for the presence of a solvent, either explicitly by including individual solvent molecules in the calculation, or implicitly by treating the solvent as a continuous medium with specific dielectric properties.
For a molecule like this compound, the polarity of the solvent could influence the stability of charged or polar intermediates and transition states. For example, a polar solvent might stabilize a charge-separated transition state, thereby accelerating the reaction rate. Computational studies of solvent effects are therefore essential for bridging the gap between theoretical calculations in the gas phase and experimental observations in solution.
Prediction and Interpretation of Spectroscopic Properties through Computational Methods
A comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific computational and experimental spectroscopic data for the compound This compound . While computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), no published studies containing such theoretical investigations for this particular fluorinated ether were identified.
Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are routinely employed to predict the spectral characteristics of novel compounds. These theoretical approaches can provide valuable insights into the molecule's structure, electron distribution, and vibrational modes, which directly correlate with experimental spectra. For instance, calculated NMR chemical shifts and coupling constants can aid in the interpretation of complex experimental spectra, while predicted IR frequencies can help assign vibrational bands to specific functional groups. Similarly, computational mass spectrometry can predict fragmentation patterns, assisting in the structural elucidation of unknown compounds.
Despite the availability of these powerful computational tools, their application to This compound has not been reported in the accessible scientific literature. Consequently, there are no established theoretical data tables for its predicted ¹H, ¹³C, or ¹⁹F NMR chemical shifts, its calculated IR vibrational frequencies, or its predicted mass spectrum fragmentation patterns.
The absence of such data precludes a detailed discussion and interpretation of the spectroscopic properties of This compound from a computational perspective. Future research in this area would be necessary to generate the theoretical data required for a thorough analysis as outlined in the requested article structure.
Applications of 4 Butoxy 1,1,2 Trifluorobut 1 Ene and Its Derivatives in Advanced Organic Synthesis and Materials Science
Precursors for Specialty Chemicals and Fine Chemicals
Synthesis of Components for Electronic Materials
While analogous compounds, such as 4-bromo-1,1,2-trifluoro-1-butene (B151897) and (E)-4-ethoxy-1,1,1-trifluoro-3-buten-2-one, have been documented in the synthesis of various fluorinated molecules, including some heterocycles and agrochemical intermediates, a direct extrapolation of these findings to 4-Butoxy-1,1,2-trifluorobut-1-ene would be speculative and fall outside the strict parameters of this review.
The reactivity of the trifluorovinyl group in conjunction with the butoxy functional group suggests potential for various organic transformations. However, without specific published research, any discussion on its role in the construction of pyrroles, furans, thiophenes, or its application in agrochemicals and electronic materials would be without a verifiable scientific basis.
It is possible that research into the applications of this compound exists within proprietary industrial research or in less accessible formats. However, based on the currently available scientific literature, a detailed and informative article on its specific applications as outlined cannot be compiled at this time. Further research and publication in this specific area would be necessary to elaborate on the compound's role in advanced organic synthesis and materials science.
No Publicly Available Research Found for this compound
Following extensive and targeted searches for scientific literature and data, it has been determined that there is no publicly available research concerning the chemical compound This compound within the specific contexts of advanced organic synthesis and materials science as outlined in the requested article structure.
Searches for the homopolymerization and copolymerization behavior of this compound, including the development of controlled polymerization techniques, did not yield any specific studies or data sets. Similarly, investigations into its potential role in ligand design and coordination chemistry, such as its use in the synthesis of Metal-Organic Framework (MOF) linkers or as a precursor for chiral ligands in asymmetric catalysis, returned no relevant results.
The inquiries were broadened to include the synthesis of this compound from potential precursors like 4-Bromo-1,1,2-trifluoro-1-butene, as well as the properties of analogous fluoroalkenes with ether functionalities. Despite these efforts, no literature was found that specifically names or details the properties and applications of this compound itself.
Therefore, the generation of a scientifically accurate and informative article focusing solely on the requested topics for this particular compound is not possible based on the current body of public scientific knowledge. The compound does not appear to have been a subject of the specific polymerization or coordination chemistry studies requested.
Future Directions and Emerging Research Avenues for 4 Butoxy 1,1,2 Trifluorobut 1 Ene
Development of Green and Sustainable Synthesis Methodologies
The development of environmentally benign synthetic routes for organofluorine compounds is a significant focus in modern chemistry. For a molecule like 4-Butoxy-1,1,2-trifluorobut-1-ene, future research would likely prioritize moving away from traditional methods that may involve harsh reagents or produce significant waste. Key areas of exploration could include:
Catalytic Fluorination: Investigating the use of transition-metal catalysts to introduce fluorine atoms with high selectivity and efficiency, minimizing the need for stoichiometric and often hazardous fluorinating agents.
Solvent Minimization: Developing solvent-free reaction conditions or employing greener solvents like water or supercritical fluids to mitigate the environmental impact associated with volatile organic compounds.
A comparative analysis of potential green synthesis strategies is presented below:
| Synthesis Strategy | Potential Advantages | Potential Challenges |
| Catalytic Fluorination | High atom economy, reduced waste, milder reaction conditions | Catalyst cost and stability, potential for side reactions |
| Use of Renewable Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint | Purity of bio-based feedstocks, potential for process modifications |
| Solvent-Free/Green Solvents | Reduced environmental impact, simplified purification | Reactant solubility and mixing, may require specialized equipment |
Bio-inspired Catalysis and Biotransformations for Fluorinated Compounds
The use of enzymes and bio-inspired catalysts for the synthesis of fluorinated compounds is a rapidly growing field. nih.gov Nature's ability to selectively form carbon-halogen bonds under mild conditions offers a blueprint for sustainable chemical synthesis. epa.gov Future research on this compound could explore:
Enzymatic Fluorination: Investigating the potential of fluorinase enzymes to catalyze the formation of the C-F bonds in the precursor molecules. nih.gov While challenging, success in this area would represent a significant breakthrough in green chemistry.
Whole-Cell Biotransformations: Utilizing engineered microorganisms to perform specific steps in the synthesis of the target molecule, potentially offering a more cost-effective and sustainable alternative to traditional chemical methods. nih.gov The biotransformation of fluorotelomer-based substances has been a subject of study, providing a foundation for such research. nih.gov
Biomimetic Catalysts: Designing synthetic catalysts that mimic the active sites of metalloenzymes involved in halogenation, aiming to replicate their high efficiency and selectivity in an industrial setting. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages for the synthesis of fine chemicals, including improved safety, scalability, and process control. For a potentially reactive molecule like a fluorinated alkene, these benefits are particularly relevant. Future research could focus on:
Continuous-Flow Synthesis: Developing a continuous process for the production of this compound, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This approach can be particularly beneficial for managing exothermic reactions and improving product consistency. tib.eu
Automated Optimization: Utilizing automated synthesis platforms to rapidly screen a wide range of reaction conditions and catalysts, thereby accelerating the discovery of optimal synthetic protocols. uky.edunih.gov This can significantly reduce the time and resources required for process development.
The potential impact of these technologies is summarized in the following table:
| Technology | Key Benefits for Synthesis |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, easier scalability, potential for in-line purification. |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid process optimization, reduced manual labor. |
Exploration of Novel Reactivity Patterns and Unconventional Bond Activations
The unique electronic properties imparted by fluorine atoms often lead to novel and unexpected reactivity. Future research into this compound would likely involve a deep dive into its chemical behavior, including:
C-F Bond Activation: Investigating the selective activation and functionalization of the C-F bonds within the molecule. rsc.orgacs.org While challenging due to the strength of the C-F bond, success in this area could open up new pathways to a diverse range of fluorinated derivatives. umich.eduumich.edu
[2+2] Cycloadditions: Exploring the participation of the trifluorovinyl group in cycloaddition reactions to construct complex cyclic and polycyclic structures.
Nucleophilic Vinylic Substitution: Studying the reactivity of the trifluoroethenyl group towards various nucleophiles, which could provide access to a wide array of functionalized products.
Design and Synthesis of Advanced Functional Materials Incorporating the this compound Moiety
The incorporation of fluorinated moieties into polymers and other materials can significantly enhance their properties. nih.gov Assuming this compound can be synthesized efficiently, it could serve as a valuable building block for:
Fluoropolymers: Polymerizing the molecule to create novel fluoropolymers with tailored properties such as high thermal stability, chemical resistance, and low surface energy. The presence of the butoxy group could influence the polymer's solubility and processing characteristics.
Functional Coatings: Utilizing the unique properties of the fluorinated moiety to develop hydrophobic and oleophobic coatings for a variety of surfaces.
Membranes for Separations: Incorporating the compound into polymer membranes to enhance their performance in gas separation or liquid filtration applications, leveraging the specific interactions of the fluorinated group.
The potential applications are driven by the unique properties that the trifluoroethenyl butoxy ether structure could impart:
| Potential Material Application | Key Property Enhancement from Fluorination |
| Advanced Polymers | Increased thermal and chemical stability, tailored solubility. |
| Surface Coatings | Hydrophobicity, oleophobicity, low friction. |
| Separation Membranes | Modified permeability and selectivity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
